molecular formula C18H18N4O4 B5996971 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one

5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5996971
M. Wt: 354.4 g/mol
InChI Key: WUMXHDAUHVXEDM-UHFFFAOYSA-N
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Description

5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyran ring, followed by the formation of the pyrido[2,3-d]pyrimidin core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidin derivatives and pyran-containing molecules. Examples include:

Uniqueness

What sets 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-10-9-12(23)13(17(25)26-10)11-5-6-19-15-14(11)16(24)21-18(20-15)22-7-3-2-4-8-22/h5-6,9,23H,2-4,7-8H2,1H3,(H,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMXHDAUHVXEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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